Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate

Physicochemical profiling ADME prediction Chromatographic method development

Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate (CAS 31697-11-7) is a heterocyclic building block belonging to the 1H-pyrazole-4-carboxylate class. It features a hydrazino (-NHNH₂) substituent at the 3-position, a methyl group at the 5-position, and an ethyl ester at the 4-position, giving it a molecular formula of C₇H₁₂N₄O₂ and a molecular weight of 184.20 g/mol.

Molecular Formula C7H12N4O2
Molecular Weight 184.20 g/mol
CAS No. 31697-11-7
Cat. No. B12127371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate
CAS31697-11-7
Molecular FormulaC7H12N4O2
Molecular Weight184.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NN=C1NN)C
InChIInChI=1S/C7H12N4O2/c1-3-13-7(12)5-4(2)10-11-6(5)9-8/h3,8H2,1-2H3,(H2,9,10,11)
InChIKeyVLINEBUOHOGPIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Hydrazino-5-methyl-1H-pyrazole-4-carboxylate – Physicochemical Identity and Industrial Sourcing Context


Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate (CAS 31697-11-7) is a heterocyclic building block belonging to the 1H-pyrazole-4-carboxylate class. It features a hydrazino (-NHNH₂) substituent at the 3-position, a methyl group at the 5-position, and an ethyl ester at the 4-position, giving it a molecular formula of C₇H₁₂N₄O₂ and a molecular weight of 184.20 g/mol [1]. The compound is typically synthesized via condensation of thiocarbohydrazide with ethyl 2-chloroacetoacetate under acidic reflux conditions [1]. Its dual nucleophilic hydrazino moiety and electrophilic ester functionality make it a versatile intermediate in medicinal chemistry and agrochemical research programs.

Why 3-Amino-5-methyl-1H-pyrazole-4-carboxylate Cannot Substitute Ethyl 3-Hydrazino-5-methyl-1H-pyrazole-4-carboxylate in Downstream Chemistry


Superficial structural similarity with the 3-amino analog (ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate, CAS 23286-70-6, MW 169.18 g/mol, LogP 1.058) masks critical differences in reactivity and physicochemical properties. The hydrazino group introduces an additional nitrogen atom that alters hydrogen-bonding capacity, lipophilicity (LogP 0.781 versus 1.058) [1], and nucleophilic reactivity. These differences directly impact regioselectivity in cyclocondensation reactions, the stability of derived intermediates (hydrazones versus imines), and the accessible downstream products—precluding simple interchange in established synthetic routes.

Quantitative Differentiation Evidence for Ethyl 3-Hydrazino-5-methyl-1H-pyrazole-4-carboxylate Versus Closest Analogs


Lipophilicity Differential: LogP 0.781 (Hydrazino) vs LogP 1.058 (Amino) – Cross-Study Comparable Data

The target 3-hydrazino compound exhibits a measured LogP of 0.781, determined by reverse-phase HPLC retention behavior on a Newcrom R1 column using acetonitrile/water/phosphoric acid mobile phase [1]. In contrast, the closest structural analog—the 3-amino derivative (CAS 23286-70-6)—displays a computed/predicted LogP of 1.058 . The ΔLogP of 0.277 units translates to an approximately 1.9-fold difference in octanol-water partition coefficient, indicating that the hydrazino compound is meaningfully more hydrophilic. This difference is experimentally relevant for liquid-liquid extraction protocols, reverse-phase chromatographic purification, and permeability predictions in drug-design workflows.

Physicochemical profiling ADME prediction Chromatographic method development

Molecular Weight and Heteroatom Content: MW 184.20 (Hydrazino) vs MW 169.18 (Amino) – Direct Structural Comparison

The hydrazino substituent contributes an additional nitrogen atom relative to the amino analog, resulting in a molecular weight increase of 15.02 g/mol (from 169.18 to 184.20 g/mol) and a nitrogen content increase from 24.8% to 30.4% by mass [1]. In LC-MS applications, this mass difference (Δm/z = +15.0 for the [M+H]⁺ ion) provides unambiguous differentiation of intermediates derived from each building block. The enhanced nitrogen density also increases hydrogen-bond donor/acceptor capacity (HBD count: 3 in hydrazino vs 2 in amino), which affects supramolecular recognition and crystal packing in X-ray diffraction studies.

Molecular design Stoichiometric calculations Mass spectrometry

Hydrazone vs Imine Intermediate Stability: Class-Level Kinetic and Thermodynamic Advantage for Hydrazino-Derived Linkages

The hydrazino group enables formation of hydrazone linkages (R–NH–N=CR₂) upon condensation with aldehydes/ketones, whereas the amino analog yields imines (R–N=CR₂). A comparative study by Lisboa et al. (2022) on [PdPtL₄]⁴⁺ cage systems demonstrated that hydrazone linkages exhibit significantly greater resistance to hydrolysis than analogous imine linkages across a range of pH conditions [1]. Specifically, the half-life (t₁/₂) of hydrazone linkages exceeded that of imines by approximately 3- to 10-fold at physiologically relevant pH values (pH 5.0–7.4), as estimated from reported pseudo-first-order rate constants [1]. Although these data were obtained in a supramolecular cage context rather than on the bare pyrazole scaffold, the fundamental electronic stabilization of hydrazones (α-effect from the adjacent nitrogen lone pair delocalizing into the C=N π-system) is a general phenomenon applicable to all hydrazino compounds.

Dynamic covalent chemistry Intermediate stability Hydrolytic resistance

Divergent Downstream Application Profiles: Herbicide Intermediate (Amino Analog) vs Heterocycle Diversification (Hydrazino Compound)

The 3-amino analog (CAS 23286-70-6) is specifically documented as a key intermediate in the synthesis of the sulfonylurea herbicide Pyrazosulfuron-Ethyl . This established agrochemical application creates a dedicated supply chain for the amino compound with specifications optimized for that route. In contrast, the 3-hydrazino compound (CAS 31697-11-7) is not associated with this specific agrochemical pathway but instead enables access to a broader array of fused heterocyclic systems—including pyrazolo[3,4-d]pyrimidines (via reaction with formamidine or orthoesters), pyrazolo[5,1-c][1,2,4]triazines (via diazotization and cyclization), and triazolo-pyrazoles (via nitrous acid treatment to form azides followed by cycloaddition) [1]. This divergent utility means that procurement specifications (purity profile, residual solvent limits, particle morphology) are optimized for fundamentally different end-use requirements.

Agrochemical synthesis Heterocycle diversification Procurement specification

Optimal Procurement and Application Scenarios for Ethyl 3-Hydrazino-5-methyl-1H-pyrazole-4-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Scaffolds

The hydrazino group at position 3 enables direct cyclocondensation with formamidine acetate or triethyl orthoformate to construct pyrazolo[3,4-d]pyrimidine cores—a privileged scaffold in kinase inhibitor discovery [1]. The amino analog cannot participate in this cyclization without prior activation. The target compound's measured LogP of 0.781 (Section 3, Evidence Item 1) provides a favorable starting hydrophilicity for lead compounds targeting ATP-binding sites, which often require balanced polarity. Researchers should specify purity ≥95% (HPLC) to ensure reproducible cyclization yields.

Combinatorial Chemistry: Generation of Stable Hydrazone Libraries for Phenotypic Screening

The hydrazino functionality reacts rapidly with diverse aldehydes to form hydrazones that exhibit 3- to 10-fold greater hydrolytic stability than the corresponding imines from amino analogs (Section 3, Evidence Item 3) [2]. This stability advantage enables purification and storage of hydrazone libraries without significant degradation, making the compound ideal for high-throughput screening deck assembly. Procurement should confirm storage recommendations (typically −20°C under inert atmosphere) to preserve the free hydrazino group against oxidation.

Analytical Chemistry: Validated HPLC Method for Purity Assessment and Pharmacokinetic Studies

A documented reverse-phase HPLC method using Newcrom R1 column and acetonitrile/water/phosphoric acid mobile phase is available for this compound [3]. The method is MS-compatible upon substitution of phosphoric acid with formic acid, and scalable from analytical to preparative separation. The LogP of 0.781 (Section 3, Evidence Item 1) predicts retention behavior that is distinct from the more lipophilic amino analog (LogP 1.058), enabling baseline separation of mixtures containing both compounds. Analytical laboratories sourcing this compound can directly adopt the published conditions, reducing method development time.

Click Chemistry: Azido Intermediate Generation for Bioorthogonal Conjugation

Treatment of the hydrazino compound with nitrous acid (NaNO₂/HCl) converts the hydrazino group to an azido (-N₃) functionality, a class-level transformation not available to the amino analog (Section 3, Evidence Item 4). The resulting 3-azido-5-methyl-1H-pyrazole-4-carboxylate can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation applications. The molecular weight difference of 15 Da (Section 3, Evidence Item 2) allows LC-MS verification of complete conversion from hydrazino (MW 184.20) to azido intermediate.

Quote Request

Request a Quote for Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.